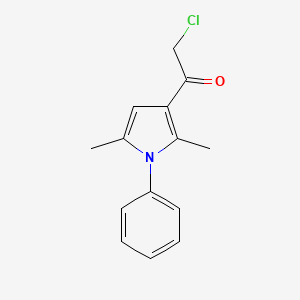

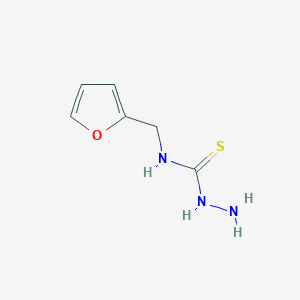

![molecular formula C15H22N2O3 B1300259 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester CAS No. 41595-34-0](/img/structure/B1300259.png)

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

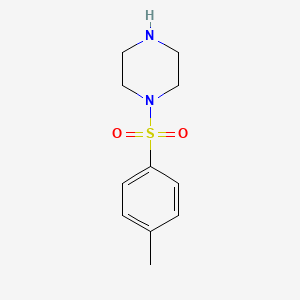

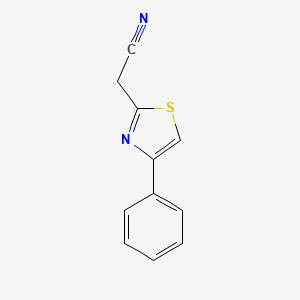

The compound "4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester" is a chemical entity that appears to be related to a class of compounds involving piperazine as a core structure. Piperazine derivatives are known for their diverse biological activities and are often explored for their pharmacological potential. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on piperazine derivatives and their esters.

Synthesis Analysis

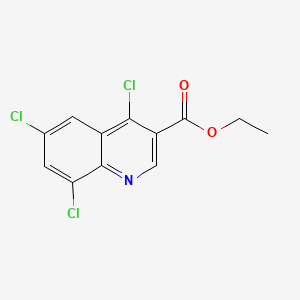

The synthesis of piperazine derivatives typically involves multi-step reactions, as seen in the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, which was synthesized through a modified Claisen ester condensation and several other steps, yielding a compound for pharmacokinetic and pharmacodynamic evaluation . Similarly, the synthesis of other piperazine derivatives, such as those described in the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, involves the addition of amines to diethyl maleate followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .

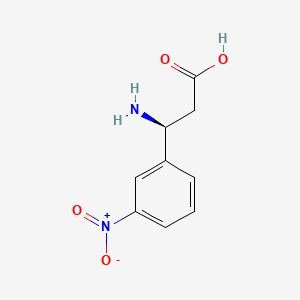

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the piperazine ring often adopting a chair conformation, as seen in the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) . The dihedral angles between the piperazine ring and the benzene ring in EPBA provide insights into the spatial arrangement that could be expected in similar compounds, including the one under analysis.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including esterification, as demonstrated by the synthesis of unsymmetrical ester derivatives of γ-(4-substituted piperazin-1-yl)-α-phenyl propanols with antispasmodic activity . The reactivity of the piperazine nitrogen and the ester group can be exploited in different chemical transformations, which may be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine core. For instance, the introduction of a sulfonate reagent for analytical derivatization in liquid chromatography indicates the potential for such derivatives to be used in sensitive detection methods . The solubility, stability, and reactivity of these compounds can be influenced by the presence of ester groups, as seen in the esters of (1,2,5-trimethyl-4-hydroxy-4-piperedyl)- and phenyl-(1,2,5-trimethyl-4-hydroxy-4-piperidyl) acetic acids .

科学的研究の応用

Metabolic Pathways

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester has been studied for its metabolic pathways in the context of drug development. For instance, Lu AA21004, a novel antidepressant, undergoes metabolic processes involving cytochrome P450 enzymes, resulting in the formation of various metabolites including a benzoic acid derivative similar to 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester. The study highlighted the role of CYP2D6, CYP2C9, and CYP3A4/5 in these metabolic pathways (Hvenegaard et al., 2012).

Crystal Structure Analysis

The crystal structure of a closely related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been analyzed. This study provides insights into the molecular conformation and interactions of such compounds, which is crucial for understanding their behavior in different environments (Faizi et al., 2016).

Antiparasitic Activity

Compounds with structural similarities to 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester have been evaluated for their antiparasitic activity. For example, various benzoic acid derivatives from Piper species showed potential against parasites like Leishmania spp., and Trypanosoma cruzi, indicating the relevance of these compounds in medicinal chemistry and drug discovery (Flores et al., 2008).

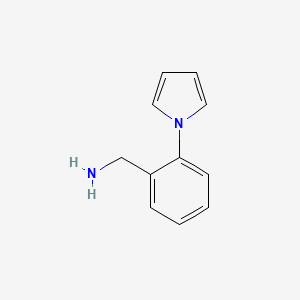

Synthesis and Biological Activities

The synthesis and biological activities of compounds related to 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester have been extensively studied. For instance, derivatives of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones were synthesized and evaluated for their antimicrobial activity and influence on blood coagulation, showcasing the potential pharmacological applications of these compounds (Gein et al., 2013).

Analytical Techniques

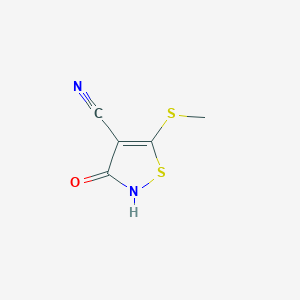

Analytical methods have been developed to study compounds like 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester. An example is the LC-MS/MS analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride (TM-208), where metabolites were identified and characterized. This highlights the importance of analytical chemistry in understanding the properties and behavior of such compounds (Jiang et al., 2007).

特性

IUPAC Name |

methyl 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-20-15(19)14-4-2-13(3-5-14)12-17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRVVDLIBWNIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354796 |

Source

|

| Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |

CAS RN |

41595-34-0 |

Source

|

| Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)

![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)